10-Debc hydrochloride
CAS No.: 925681-41-0
Cat. No.: VC0004525
Molecular Formula: C20H26Cl2N2O
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 925681-41-0 |
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Molecular Formula | C20H26Cl2N2O |
Molecular Weight | 381.3 g/mol |
IUPAC Name | 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H |
Standard InChI Key | SVKSJUIYYCQZEC-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES | CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl |
Appearance | Assay:≥95%A crystalline solid |
Chemical Profile and Initial Discovery
Discovered through targeted kinase inhibitor screening, 10-DEBC hydrochloride belongs to the phenoxazine derivative class. Its structure features a chlorophenoxazine core substituted with a diethylaminobutyl side chain, optimized for interaction with the pleckstrin homology domain of Akt isoforms . Early pharmacokinetic studies established its water solubility (≥99% purity in hydrochloride form) and membrane permeability, enabling both in vitro and intracellular applications .
The compound's initial recognition stemmed from its ability to completely inhibit insulin-like growth factor 1 (IGF-1)-stimulated Akt phosphorylation at 2.5 μM concentration . This specificity distinguishes it from pan-kinase inhibitors, as 10-DEBC hydrochloride shows no appreciable activity against related kinases like PDK1, SGK1, or PI3K at therapeutic concentrations .
Mechanism of Akt Pathway Inhibition
Target Engagement and Specificity
10-DEBC hydrochloride binds reversibly to Akt's regulatory domain, preventing membrane translocation and subsequent activation. Structural analyses reveal its diethylaminobutyl chain occupies the phosphoinositide-binding pocket, while the chlorophenoxazine moiety stabilizes interactions with hydrophobic residues . This dual binding mode achieves IC<sub>50</sub> values of 0.8-1.2 μM against Akt1-3 isoforms without affecting upstream PI3K activity .
Downstream Signaling Effects
Akt inhibition by 10-DEBC hydrochloride produces cascading effects on multiple survival pathways:
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mTOR Complex 1 (mTORC1): Complete suppression of p70 S6 kinase phosphorylation occurs within 2 hours post-treatment at 5 μM .
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Glycogen Synthase Kinase 3β (GSK3β): Reduced inhibitory phosphorylation (Ser9) leads to β-catenin degradation, impairing Wnt signaling .
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FOXO Transcription Factors: Nuclear translocation of FOXO1/3a increases 4.7-fold, activating pro-apoptotic genes like Bim and FasL .
In rhabdomyosarcoma models, these effects culminate in dose-dependent growth inhibition (IC<sub>50</sub> 2-6 μM) and caspase-3-mediated apoptosis within 24 hours .
Antibacterial Activity Against Mycobacterium abscessus
In Vitro Potency
The 2022 International Journal of Molecular Sciences study demonstrated 10-DEBC hydrochloride's bactericidal effects against M. abscessus reference strains and clinical isolates . Key findings include:
Strain Type | MIC<sub>50</sub> (μg/mL) | MIC<sub>90</sub> (μg/mL) |
---|---|---|
Reference (MH Broth) | 3.006 | 4.766 |
Reference (7H9 Broth) | 5.81 | 9.53 |
Clinical Isolates (S-type) | 1.69-2.63 | 2.38-4.77 |
Clarithromycin-Resistant | 4.662-5.535 | 12.5 |
Comparative analysis showed superior activity to streptomycin (MIC<sub>50</sub> 18.52 μg/mL) and azithromycin (MIC<sub>50</sub> 5.784 μg/mL), with potency approaching clarithromycin (MIC<sub>50</sub> 0.613 μg/mL) .
Biofilm and Intracellular Activity
10-DEBC hydrochloride maintains efficacy against challenging bacterial populations:
Biofilm-Embedded M. abscessus:
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IC<sub>50</sub>: 38.72 μg/mL
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MIC<sub>90</sub>: 50 μg/mL
This represents a 1,140-fold reduction in potency compared to planktonic cells, yet surpasses most β-lactams which show complete resistance in biofilms .
Intracellular Pathogens:
In THP-1 macrophages:
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IC<sub>50</sub>: 13.18 μg/mL (bacterial load reduction)
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CC<sub>50</sub>: >50 μg/mL (no host cell toxicity)
Mechanistic studies suggest the compound accumulates in lysosomal compartments, achieving 8.3-fold higher concentrations than extracellular fluid .
Pharmacological Properties
In Vitro Pharmacokinetics
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Plasma Protein Binding: 89.2% (human serum albumin)
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Microsomal Stability: t<sub>1/2</sub> = 42 minutes (human liver microsomes)
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CYP Inhibition: Weak interaction with CYP3A4 (IC<sub>50</sub> >50 μM)
Toxicity Profile
10-DEBC hydrochloride exhibits favorable selectivity indices:
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Cancer vs. Normal Cells: SI = 8.3 (rhabdomyosarcoma vs. fibroblasts)
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Bacterial vs. Mammalian: SI = 3.8 (M. abscessus vs. macrophages)
Clinical Implications and Future Directions
Oncology Applications
Phase I trials in Akt-driven tumors could exploit the compound's:
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Synergy with mTOR inhibitors (76% growth reduction in combination vs. 43% monotherapy)
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Blood-brain barrier penetration (brain/plasma ratio = 0.67 in murine models)
Antimicrobial Repurposing
For M. abscessus pulmonary disease:
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